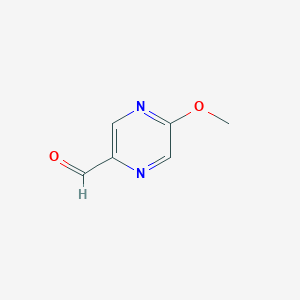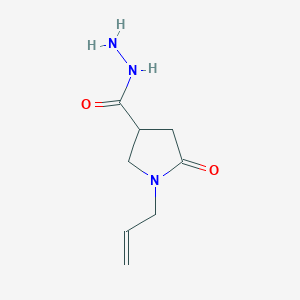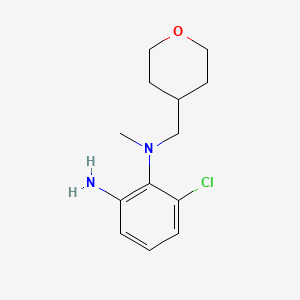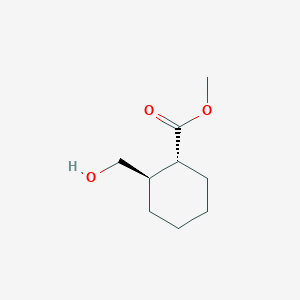
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate
Übersicht
Beschreibung
“Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate” is a chiral compound . Its CAS Number is 71550-80-6 and its molecular weight is 172.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclohexanecarboxylate . The InChI Code is 1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.22 . It should be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
In the realm of organic synthesis and biological evaluation, the derivative of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate has been used as a precursor in the synthesis of various compounds. For instance, cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as enzyme inhibition in cytosolic carbonic anhydrase and acetylcholinesterase, both crucial in various neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Organic Synthesis and Compound Formation
The compound has also played a role in the synthesis and study of cyclohexane derivatives, contributing to the understanding of chemical structures, isomer formations, and mass spectrometry profiles (Bekkum et al., 2010). Moreover, its involvement in solvent-free synthesis methodologies has demonstrated its utility in creating salen ligands and metal complexes, further expanding its application in organic synthesis and catalysis (Cívicos et al., 2017).
Luminescence and Pharmaceutical Research
In the context of luminescence studies, derivatives of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate have been synthesized and their spectral luminescence properties investigated, providing insights into their potential applications in materials science and pharmaceuticals (Kozlov et al., 2010).
Catalysis and Material Science
The compound's derivatives have also been explored in the realm of organometallic chemistry for the creation of functionalized carbene ligands and their metal complexes, indicating potential applications in catalysis and material science (Glas, 2001).
Natural Products Synthesis
Furthermore, methyl trans-2-hydroxymethylcyclohexane-1-carboxylate derivatives have been used in the synthesis of natural products, highlighting their role in the creation of biologically active compounds and their potential pharmaceutical applications (Raw & Jang, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471039 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




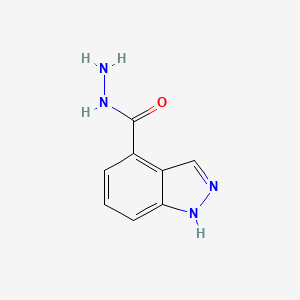
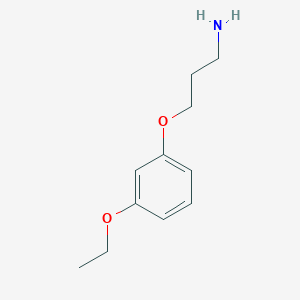
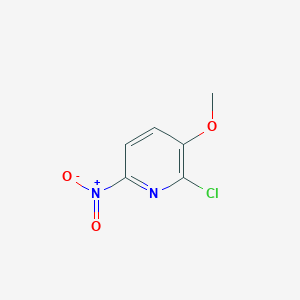
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)
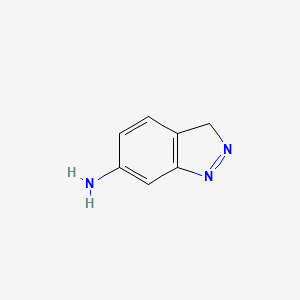
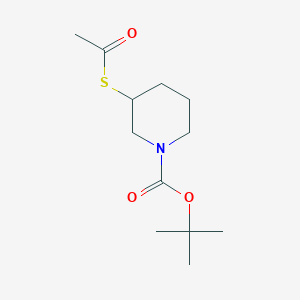
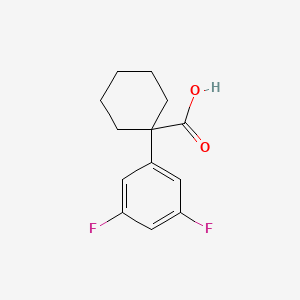
![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)

